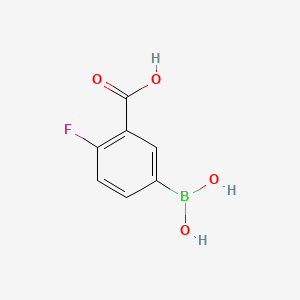

3-Carboxy-4-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGORTXQWDDXSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376835 | |

| Record name | 3-Carboxy-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872460-12-3 | |

| Record name | 3-Carboxy-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carboxy-4-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Carboxy-4-fluorophenylboronic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-carboxy-4-fluorophenylboronic acid (also known as 5-borono-2-fluorobenzoic acid), a key building block in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Fluorinated Arylboronic Acids

This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, particularly the acidity of the boronic acid, which is a critical parameter in its applications. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The strategic placement of the carboxyl and fluoro substituents makes this molecule a valuable intermediate for creating complex molecular architectures with tailored pharmacological or material properties.[1]

Synthesis of this compound: A Proposed Route

While various methods exist for the synthesis of arylboronic acids, a highly effective and commonly employed strategy involves the lithiation of an aryl halide followed by borylation. Based on established protocols for structurally similar molecules, a reliable synthetic pathway to this compound commences with the commercially available 2-fluorobenzoic acid. The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 5-bromo-2-fluorobenzoic acid, and its subsequent conversion to the target boronic acid.

Stage 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid

The initial step involves the regioselective bromination of 2-fluorobenzoic acid. The fluorine and carboxylic acid groups are both ortho-, para-directing, but the position para to the activating fluorine atom and meta to the deactivating carboxylic acid group is favored for electrophilic substitution.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzoic Acid

-

Materials: 2-fluorobenzoic acid, N-bromosuccinimide (NBS), dichloromethane.

-

Procedure:

-

In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

-

Cool the solution to 20°C.

-

Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.[2]

-

After the addition is complete, stir the mixture at 20-25°C for 16 hours.[2]

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). If the reaction is incomplete, additional NBS can be added.[2]

-

Upon completion, add 160 g of water and stir for 1 hour.[2]

-

Cool the mixture to 0-5°C and hold for 1 hour to precipitate the product.[2]

-

Collect the solid product by filtration, washing with cold dichloromethane and water.[2]

-

Dry the product under vacuum at 60-65°C to yield 5-bromo-2-fluorobenzoic acid as a white solid.[2]

-

Stage 2: Synthesis of this compound via Lithiation-Borylation

This stage employs a lithium-halogen exchange reaction, a robust method for generating aryllithium species, which are then quenched with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This method is adapted from the successful synthesis of the structurally analogous 4-amino-3-fluorophenylboronic acid.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Materials: 5-bromo-2-fluorobenzoic acid, n-butyllithium (n-BuLi) in hexanes, trimethyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium (1.6 M in hexanes) via syringe. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.

-

Stir the reaction mixture at -78°C for 1 hour.

-

In a separate flame-dried flask, cool a solution of trimethyl borate (1.2 equivalents) in anhydrous THF to -78°C.

-

Transfer the aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆BFO₄ |

| Molecular Weight | 183.93 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 217-219 °C (Predicted) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR each provide unique and complementary information.

-

¹H NMR: Provides information on the number and environment of protons on the aromatic ring. The spectrum is expected to show three distinct aromatic proton signals, with multiplicities and coupling constants influenced by both H-H and H-F coupling.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum, with a chemical shift characteristic of an aryl fluoride.

-

¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the tricoordinate boronic acid, a broad signal is expected in the range of 27-33 ppm.

Predicted NMR Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~8.10 | dd | J ≈ 8.0, 2.0 | H-6 |

| ~7.95 | ddd | J ≈ 8.0, 8.0, 2.0 | H-5 | |

| ~7.30 | t | J ≈ 8.0 | H-4 | |

| ~13.5 (broad s) | s | - | COOH | |

| ~8.4 (broad s) | s | - | B(OH)₂ | |

| ¹³C | ~166 | s | - | COOH |

| ~164 (d) | d | ¹JCF ≈ 250 | C-F | |

| ~135 (d) | d | ³JCF ≈ 8 | C-H | |

| ~132 | s | - | C-B | |

| ~128 (d) | d | ²JCF ≈ 15 | C-H | |

| ~125 | s | - | C-COOH | |

| ~118 (d) | d | ²JCF ≈ 22 | C-H | |

| ¹⁹F | ~ -110 | s | - | Ar-F |

| ¹¹B | ~ 29 | broad s | - | B(OH)₂ |

Note: The predicted data is based on typical values for similarly substituted phenylboronic acids and should be confirmed by experimental data.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected m/z (ESI-): [M-H]⁻ = 182.02

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for structural and purity confirmation.

Conclusion

This guide outlines a robust and logical approach to the synthesis and characterization of this compound. The proposed synthetic route, based on well-established organometallic chemistry, provides a reliable method for accessing this valuable building block. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product, which is paramount for its successful application in research and development.

References

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8345-8348.

-

Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Carboxy-4-fluorophenylboronic Acid (CAS 872460-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Carboxy-4-fluorophenylboronic acid is a bifunctional organoboron compound that has emerged as a critical reagent in organic synthesis and medicinal chemistry. Its unique structure, featuring a carboxylic acid, a fluorine atom, and a boronic acid moiety on a phenyl ring, provides a powerful toolkit for chemists to construct complex molecular architectures. The presence of the electron-withdrawing fluorine and carboxylic acid groups significantly influences the electronic properties and reactivity of the boronic acid, making it a valuable asset in drug discovery and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 872460-12-3 | [3] |

| Molecular Formula | C₇H₆BFO₄ | [3] |

| Molecular Weight | 183.93 g/mol | [3][4] |

| Appearance | White to almost white crystalline solid or powder | [4][5] |

| Melting Point | 217-219 °C | [4] |

| Boiling Point (Predicted) | 412.6 ± 55.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 3.28 ± 0.10 | [4] |

It is often supplied as a white to off-white powder and may contain varying amounts of its anhydride.[5]

Handling and Safety Considerations

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safety Precautions: this compound is classified as an irritant.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.[6] In case of contact with eyes, rinse immediately with plenty of water for several minutes.[6] If skin contact occurs, wash with plenty of soap and water.[6]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] The compound should be kept under an inert atmosphere at room temperature.[4]

Core Applications in Synthesis and Research

The trifunctional nature of this compound makes it a highly versatile reagent in several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceuticals and natural products.[1][9] The electron-withdrawing fluorine and carboxyl groups can modulate the reactivity of the boronic acid, often leading to improved yields and cleaner reaction profiles.[10]

Experimental Workflow: Generalized Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, base, and solvent is critical and often needs to be optimized for specific substrates. The presence of the carboxylic acid group may necessitate the use of specific bases to avoid unwanted side reactions.

Pharmaceutical and Medicinal Chemistry

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][10] The incorporation of a fluorinated phenylboronic acid moiety can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] Boronic acids themselves are recognized as bioisosteres of carboxylic acids and have been incorporated into drugs for their unique ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors and sensors.[1][11] This compound plays a role in the development of drugs targeting cancer and diabetes.[1]

Materials Science and Bioconjugation

Beyond pharmaceuticals, this reagent finds applications in the development of advanced materials like polymers and nanomaterials.[1] The boronic acid group can be used to modify material surfaces.[1] In biochemistry, the ability of the boronic acid to selectively bind with diols makes it useful for labeling biomolecules, creating targeted drug delivery systems, and developing diagnostic tools.[1]

Synthesis and Purification Protocols

While commercially available, understanding the synthesis of this compound provides deeper insight into its chemistry. A common synthetic route involves the protection of the amine group of a starting aniline, followed by a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic hydrolysis.[2]

Conceptual Synthesis Pathway

Caption: A conceptual pathway for the synthesis of this compound.

Purification: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and other substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon, the carbon attached to the boron atom, and the other aromatic carbons, with carbon-fluorine couplings being a key diagnostic feature.[12]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method to observe the fluorine-containing species.[13]

-

¹¹B NMR: Boron NMR can be used to confirm the presence and coordination state of the boron atom.[12]

Researchers should consult spectral databases or published literature for reference spectra to confirm the identity and purity of their material.[14][15][16]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, drug discovery, and materials science. Its unique combination of functional groups provides chemists with a valuable tool for constructing complex and functionally diverse molecules. A thorough understanding of its properties, handling requirements, and reactivity is essential for its successful application in research and development. As the demand for sophisticated molecular architectures continues to grow, the importance of key building blocks like this compound is set to increase.

References

- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: this compound.

- BenchChem. (n.d.). This compound.

- Sagechem. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.

- TCI Chemicals. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound.

- Chemdad. (n.d.). This compound.

- ChemicalBook. (n.d.). 872460-12-3 CAS MSDS (this compound).

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). 4-Carboxy-3-fluorophenylboronic Acid.

- PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid.

- Sigma-Aldrich. (n.d.). 4-Carboxy-3-fluorophenylboronic acid.

- ChemBK. (2024, April 10). 4-Carboxy-3-fluorobenzeneboronic acid.

- Parchem. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.

- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.

- Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid.

- ChemicalBook. (n.d.). 3-Carboxy-4-chloro-2-fluorophenylboronic acid(1451393-04-6) 1H NMR.

- ChemBeats. (2025, October 28). 4-Carboxy-3-fluorophenylboronic Acid: Your Key to Advanced Pharmaceutical Synthesis.

- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6639-6642.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.

- Parchem. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Fluorophenylboronic acid.

- PubMed Central. (n.d.). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- TCI AMERICA. (n.d.). This compound 872460-12-3.

- Sigma-Aldrich. (n.d.). This compound.

- BLD Pharm. (n.d.). 872460-12-3|this compound.

- ResearchGate. (2025, August 10). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 4-Fluorophenylboronic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (2025, August 7). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.

- MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. scbt.com [scbt.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 872460-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. fishersci.be [fishersci.be]

- 7. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 3-Carboxy-4-chloro-2-fluorophenylboronic acid(1451393-04-6) 1H NMR spectrum [chemicalbook.com]

- 16. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 3-Carboxy-4-fluorophenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 3-Carboxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, particularly in the synthesis of complex organic molecules via cross-coupling reactions. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the factors governing the stability of this compound, with a focus on scientifically-grounded storage and handling protocols. We will delve into the primary degradation pathways, including protodeboronation and boroxine formation, and present actionable strategies to mitigate these risks. Furthermore, this document outlines detailed experimental workflows for stability assessment, ensuring that researchers can confidently assess the quality and shelf-life of this critical reagent.

Introduction: The Role and Reactivity of this compound

This compound, with the molecular formula C7H6BFO4, is a bifunctional reagent of significant interest in medicinal chemistry and materials science.[1][2] The presence of a boronic acid moiety facilitates its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] The fluoro and carboxylic acid substituents on the phenyl ring modulate the electronic properties and provide handles for further functionalization, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

However, the very features that make arylboronic acids valuable reagents also contribute to their inherent instability. Understanding the chemical liabilities of this compound is paramount for its effective utilization, ensuring reproducibility in synthetic protocols and preventing the introduction of impurities into downstream processes.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by two key chemical processes: protodeboronation and the formation of cyclic anhydrides (boroxines). Environmental factors such as moisture, temperature, pH, and light can significantly impact the rates of these degradation reactions.

Protodeboronation: An Inherent Liability

Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This process is a common undesired side reaction in applications involving boronic acids.[5] The propensity of a given arylboronic acid to undergo protodeboronation is highly variable and depends on the reaction conditions and the nature of the organic substituent.[5]

For this compound, the electron-withdrawing nature of the fluorine and carboxyl groups can influence its susceptibility to this degradation pathway. Mechanistic studies on related arylboronic acids have revealed that the reaction pH is a critical factor, with both acidic and basic conditions potentially accelerating protodeboronation.[4][6]

Key Insight for the Bench Scientist: The loss of the boronic acid moiety via protodeboronation leads to the formation of 2-fluorobenzoic acid as a significant impurity. This not only consumes the desired reagent but can also complicate purification processes and potentially introduce unforeseen side reactions in subsequent synthetic steps.

Caption: Generalized pathway of protodeboronation of this compound.

Boroxine Formation: The Challenge of Anhydrides

Arylboronic acids have a propensity to undergo dehydration to form stable cyclic anhydrides known as boroxines.[7] This is a reversible equilibrium process, but the presence of boroxines can complicate characterization and quantification of the active boronic acid. Commercial batches of this compound often contain varying amounts of its corresponding boroxine.[8]

Field-Proven Insight: While boroxines can often be converted back to the monomeric boronic acid under the conditions of many cross-coupling reactions, their presence can affect the solubility and accurate weighing of the reagent. For reactions sensitive to precise stoichiometry, the presence of boroxines can be a significant source of variability.

Caption: Reversible formation of a boroxine from this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound and ensure its optimal performance, the following storage and handling protocols are recommended, grounded in an understanding of its chemical liabilities.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Refrigeration is often recommended.[9][10] | Lower temperatures slow down the rates of chemical degradation, including protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[9] | Minimizes exposure to atmospheric moisture, which can facilitate both protodeboronation and boroxine formation.[9][11] |

| Container | Keep in a tightly sealed container.[1][3][9] | Prevents the ingress of moisture and atmospheric contaminants. |

| Light | Protect from light. | While not explicitly documented as a primary degradation pathway for this specific molecule, photodecomposition can be a concern for many complex organic molecules. |

| Handling | Use in a well-ventilated area.[1] Avoid inhalation of dust.[12] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] | Standard laboratory practice to ensure user safety. This compound is classified as an irritant.[1][2] |

Experimental Workflow for Stability Assessment

A robust stability testing program is crucial for quality control and for establishing appropriate re-test dates for this compound. The following is a detailed protocol for a comprehensive stability study.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare separate, accurately weighed samples of this compound.

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acidic: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

-

Basic: 0.1 M NaOH at 40°C for 24, 48, and 72 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

-

Thermal: 60°C in a dry oven for 1, 3, and 7 days.

-

Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions) and prepare the sample for analysis by HPLC-UV and LC-MS.

Long-Term Stability Study

This study evaluates the stability of the material under the recommended storage conditions.

Protocol:

-

Sample Preparation: Package multiple samples of a single batch of this compound in the intended long-term storage container.

-

Storage: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 2-8°C).

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for purity by a validated HPLC method and for the presence of degradation products.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

-

Purpose: To separate the parent compound from its degradation products and quantify its purity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To identify the mass of any degradation products observed in the HPLC analysis, aiding in their structural elucidation. The mass of the protodeboronation product, 2-fluorobenzoic acid, should be monitored.

-

Caption: Workflow for the comprehensive stability assessment of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its purity and stability. A thorough understanding of its primary degradation pathways, namely protodeboronation and boroxine formation, is essential for its effective use. By implementing the scientifically-grounded storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation. Furthermore, the application of systematic stability studies, employing validated analytical methods, provides a framework for ensuring the long-term quality and reliability of this important chemical building block in research and development settings.

References

-

Baudoin, O. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (2023). Protodeboronation. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Xinghui. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. [Link]

-

ChemBK. (2024). 4-Carboxy-3-fluorobenzeneboronic acid. [Link]

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

Sources

- 1. fishersci.be [fishersci.be]

- 2. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 872460-12-3 | TCI AMERICA [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Solubility of 3-Carboxy-4-fluorophenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-carboxy-4-fluorophenylboronic acid, a key building block in pharmaceutical and materials science. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes foundational physicochemical principles with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of common organic solvents. The guide details the molecular factors governing solubility, provides general trends based on analogous structures, and presents a detailed, self-validating protocol for accurate solubility assessment.

Introduction: The Significance of this compound

This compound (Figure 1) is a bifunctional organic compound of significant interest in modern chemistry. Its structure, featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom, makes it a highly versatile reagent.

-

Boronic Acid Group: Enables participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Carboxylic Acid Group: Provides a handle for forming amides, esters, and other derivatives, and influences the compound's polarity and pH-dependent solubility.

-

Fluorine Atom: Modulates the electronic properties of the phenyl ring, often enhancing metabolic stability, binding affinity, and membrane permeability in drug candidates.

Given its role as a critical intermediate, a thorough understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in biological assays, and difficulties in downstream processing.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS 872460-12-3).

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, these properties suggest a complex solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆BFO₄ | PubChem[1] |

| Molecular Weight | 183.93 g/mol | PubChem[1] |

| Appearance | White to off-white solid/powder | Sigma-Aldrich |

| Melting Point | 236-240 °C | LookChem[2] |

| Predicted pKa | 3.15 ± 0.10 (for carboxylic acid) | ChemicalBook[3][4] |

| Predicted Water Solubility | Soluble | ChemicalBook[3][4] |

Causality Behind Properties and Expected Solubility Trends:

-

High Melting Point: The high melting point (236-240 °C) indicates strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding from both the carboxylic acid and boronic acid moieties. A higher lattice energy requires more energy to overcome, which can translate to lower solubility in non-polar solvents.

-

Dual Hydrogen Bonding Moieties: The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a Lewis acidic hydrogen bond donor (boronic acid) dominates its interactions. This suggests:

-

Good Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water should be effective at solvating the molecule by forming strong hydrogen bonds.

-

Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF, which are strong hydrogen bond acceptors, are expected to be excellent solvents.

-

Poor Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and methylcyclohexane are unlikely to effectively solvate the polar functional groups, leading to very low solubility. This is a common characteristic of phenylboronic acids.[5]

-

-

pKa and pH-Dependence: The predicted pKa of ~3.15 is attributed to the carboxylic acid.[3][4] In aqueous or protic organic systems, the solubility will be highly pH-dependent. At pH values above the pKa, the carboxylate anion will form, increasing polarity and enhancing solubility in aqueous media.

-

The Boronic Acid Anhydride (Boroxine) Equilibrium: A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is solvent and temperature-dependent and can complicate solubility studies, as one may be measuring the solubility of a mixture of the acid and its boroxine.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

General Solubility Trends for Substituted Phenylboronic Acids

While specific quantitative data for this compound is scarce, valuable insights can be drawn from studies on analogous compounds. Research on phenylboronic acid and its derivatives has shown:

-

High Solubility in Ethers and Ketones: Phenylboronic acid itself demonstrates high solubility in solvents like acetone and dipropyl ether.[2][5][7]

-

Moderate Solubility in Chloroform: Chloroform acts as a moderate solvent for many boronic acids.[5][7]

-

Very Low Solubility in Hydrocarbons: Non-polar solvents like methylcyclohexane are poor solvents for phenylboronic acids.[5][7]

-

Esterification Increases Solubility: Converting the boronic acid to an ester (e.g., a pinacol ester) generally enhances solubility in organic solvents compared to the parent acid.[8]

Based on these trends, a qualitative solubility prediction for this compound is provided in Table 2. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong hydrogen bond acceptors can effectively solvate both the carboxylic and boronic acid groups. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding, but may be less effective than polar aprotic solvents for this structure. |

| Ethers | THF, Dioxane | Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Lower polarity, less effective at solvating the polar functional groups. |

| Aromatic | Toluene | Very Low | Non-polar nature is incompatible with the highly polar functional groups of the solute. |

| Aliphatic | Hexane, Heptane | Insoluble | Non-polar nature is incompatible with the highly polar functional groups of the solute. |

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The most reliable solubility data is obtained through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[9][10]

Principle: A surplus of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including critical checks for equilibrium and ensuring analytical accuracy.

Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes, vials, and volumetric flasks for sample preparation

-

Calibrated HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation of Solvent Vials:

-

For each solvent to be tested, label three vials (for triplicate measurement).

-

Accurately add a fixed volume of the solvent (e.g., 2.0 mL) to each vial.

-

-

Addition of Compound:

-

Add an excess amount of solid this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment (e.g., add ~20-30 mg to 2 mL of solvent). This ensures that a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Crucial Step - Validating Equilibrium: Agitate the samples for at least 24 hours. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed if the measured concentration does not significantly change between the later time points. For most compounds, 24-48 hours is sufficient.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter and filter the solution directly into a clean, pre-labeled HPLC vial. This step is critical to remove all undissolved particles.

-

Immediately perform a precise serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

-

Analytical Quantification (HPLC):

-

Prepare a set of calibration standards of this compound in each solvent at known concentrations.

-

Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.

-

Inject the diluted, filtered samples from step 4 onto the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Average the results from the triplicate vials for each solvent.

-

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The results from the experimental protocol should be summarized in a clear, tabular format. Table 3 provides a template for presenting such data, populated with hypothetical (but realistic) values for illustrative purposes.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1.09 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 185.5 | 1.01 | Very Soluble |

| Acetone | 85.2 | 0.46 | Freely Soluble |

| Methanol | 70.1 | 0.38 | Freely Soluble |

| Tetrahydrofuran (THF) | 45.8 | 0.25 | Soluble |

| Ethyl Acetate | 12.5 | 0.068 | Sparingly Soluble |

| Dichloromethane (DCM) | 2.1 | 0.011 | Slightly Soluble |

| Toluene | < 0.1 | < 0.0005 | Very Slightly Soluble |

| Heptane | < 0.01 | < 0.00005 | Practically Insoluble |

Interpretation: The hypothetical data align with the predictions based on physicochemical properties. The compound shows excellent solubility in polar aprotic solvents, good to moderate solubility in polar protic solvents and ethers, and very poor solubility in non-polar solvents. This information is critical for selecting appropriate solvents for synthesis (e.g., DMF, THF), purification (e.g., recrystallization from an ethyl acetate/heptane system), and formulation.

Conclusion for the Practitioner

While a definitive, publicly available dataset on the solubility of this compound in organic solvents is lacking, this guide provides the necessary framework for any researcher to understand and determine it. The key takeaways are:

-

Predictive Power of Structure: The dual polar functionalities (carboxylic and boronic acids) dictate a solubility profile favoring polar, hydrogen-bond-accepting solvents.

-

Experimental Verification is Essential: Due to factors like crystal lattice energy and boroxine formation, theoretical predictions must be confirmed by robust experimental data.

-

A Reliable Protocol: The detailed shake-flask protocol provided herein offers a reliable and self-validating method to generate high-quality, reproducible solubility data.

By combining the theoretical understanding with the practical experimental guide presented, researchers and drug development professionals can confidently handle this compound, enabling more efficient process development, reaction optimization, and formulation design.

References

-

PubChem. 4-Carboxy-3-fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

LookChem. This compound. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Serwatowski, J., & Joachimiak, R. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- World Health Organization. (2018). Proposal to waive in vivo bioequivalence requirements for WHO model list of essential medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1010, Annex 10.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Working document QAS/17.699/Rev.2.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

Sources

- 1. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 120153-08-4 CAS MSDS (4-Carboxy-3-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Carboxy-3-fluorophenylboronic acid CAS#: 120153-08-4 [m.chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

A Spectroscopic Guide to 3-Carboxy-4-fluorophenylboronic Acid: An Essential Building Block

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Carboxy-4-fluorophenylboronic acid (CAS: 872460-12-3), a pivotal intermediate in pharmaceutical and materials science.[1] As a trifunctional building block, featuring carboxylic acid, boronic acid, and fluorine substituents, its unambiguous structural characterization is paramount for ensuring the integrity of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and data from analogous structures. Protocols for data acquisition are provided to ensure methodological rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound, with the molecular formula C₇H₆BFO₄ and a molecular weight of 183.93 g/mol , possesses a unique substitution pattern on the phenyl ring that gives rise to a distinct spectroscopic fingerprint.[3] The interplay between the electron-withdrawing fluorine and carboxylic acid groups and the versatile boronic acid moiety dictates the electronic environment of each atom, which is directly probed by the techniques discussed herein.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. A complete analysis requires a multi-nuclear approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to probe the local environment of each relevant atom. This integrated workflow ensures a comprehensive and validated structural assignment.

Caption: Workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides crucial information on the aromatic substitution pattern and the presence of acidic protons. The aromatic region is expected to be complex due to both homo- (³JHH) and hetero-nuclear (JHF) couplings.

Interpretation & Causality:

-

Carboxylic Acid Proton (-COOH): This proton will appear as a very broad singlet significantly downfield (δ > 12 ppm) due to strong hydrogen bonding and chemical exchange.[4] Its broadness can sometimes make it difficult to detect.[4]

-

Boronic Acid Protons (-B(OH)₂): These protons will also be a broad, exchangeable singlet, typically in the range of δ 8.0-8.5 ppm, depending on concentration and solvent.

-

Aromatic Protons: Three protons are attached to the phenyl ring. Their chemical shifts are influenced by the anisotropic and electronic effects of the substituents. The proton ortho to the fluorine (H-5) will be split by the adjacent proton (H-6) and the fluorine atom. The proton between the two electron-withdrawing groups (H-2) will be the most deshielded.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | > 12.0 | br s | - |

| -B(OH)₂ | ~8.2 | br s | - |

| H-2 | ~8.1 | d | ³JHH ≈ 8.0 |

| H-6 | ~7.8 | m | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 |

| H-5 | ~7.4 | t | ³JHH ≈ 8.5, ³JHF ≈ 8.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. Key features include the downfield carboxyl carbon, the broad signal for the carbon attached to boron, and the characteristic splitting patterns caused by the C-F coupling.[5]

Interpretation & Causality:

-

Carboxyl Carbon (C=O): This carbon is expected in the δ 165-185 ppm region, typical for carboxylic acids.[4]

-

Aromatic Carbons: The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively. The carbon attached to the boronic acid (C-3) will appear as a broad signal due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Notes |

|---|---|---|---|

| C=O | ~167 | - | |

| C-4 | ~162 | ¹J ≈ 245 (d) | Attached to F |

| C-2 | ~138 | ⁴J ≈ 3 (d) | |

| C-6 | ~132 | ³J ≈ 8 (d) | |

| C-5 | ~118 | ²J ≈ 21 (d) | |

| C-1 | ~130 | ³J ≈ 4 (d) |

| C-3 | ~125 | ²J ≈ 15 (d) | Signal may be broad (attached to B) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[6] For this molecule, a single resonance is expected.

Interpretation & Causality:

-

The chemical shift for an aryl fluoride is typically in the range of -100 to -120 ppm relative to CFCl₃.[7]

-

The signal will be split into a multiplet due to coupling with the ortho (H-5, ³JHF) and meta (H-6, ⁴JHF) protons. Proton-decoupling would collapse this multiplet into a singlet.

-

The natural abundance of boron isotopes (¹¹B: ~80%, ¹⁰B: ~20%) can sometimes lead to the observation of a secondary isotope effect, resulting in two closely spaced signals.[8]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|

| Ar-F | -110 to -115 | m | ³JHF ≈ 8.5, ⁴JHF ≈ 5.0 |

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing the boronic acid moiety. Boron-11 is a quadrupolar nucleus (I = 3/2), which typically results in broad signals.[9]

Interpretation & Causality:

-

Tricoordinate boronic acids typically show a single broad resonance in the range of δ 28-33 ppm.[10]

-

The chemical shift is sensitive to the coordination state; formation of a tetracoordinate boronate ester with a diol would cause a significant upfield shift to δ 5-10 ppm.[11] This makes ¹¹B NMR a powerful tool for monitoring reactions.

Table 4: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Boron Assignment | Predicted δ (ppm) | Signal Width |

|---|

| -B(OH)₂ | 29 - 31 | Broad |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Interpretation & Causality:

-

O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected from 3300 to 2500 cm⁻¹, centered around 3000 cm⁻¹.[12] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4][13]

-

C-H Stretch (Aromatic): Sharp, weaker peaks will appear just above 3000 cm⁻¹, often superimposed on the broad O-H band.

-

C=O Stretch (Carbonyl): An intense, sharp band between 1710 and 1680 cm⁻¹ is characteristic of an aromatic carboxylic acid's carbonyl group.[4]

-

C=C Stretch (Aromatic): Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

-

B-O Stretch (Boronic Acid): A strong, broad absorption is expected around 1350 cm⁻¹.

-

C-F Stretch: A strong, sharp band is expected in the 1250-1150 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Weak-Medium | C-H stretch (Aromatic) |

| ~1700 | Strong, sharp | C=O stretch (Carbonyl) |

| 1600, 1480 | Medium | C=C stretch (Aromatic ring) |

| ~1350 | Strong, broad | B-O stretch |

| ~1200 | Strong, sharp | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition (via High-Resolution MS, HRMS) and structural details through fragmentation analysis.

Interpretation & Causality:

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 184. The presence of boron results in a characteristic isotopic pattern, with a smaller peak at m/z 183 due to the ¹⁰B isotope. HRMS should confirm the elemental formula C₇H₆¹¹BFO₄.

-

Fragmentation: Electron Ionization (EI) would induce fragmentation. The fragmentation of aromatic carboxylic acids is driven by the stability of the resulting ions.[14]

Key Fragmentation Pathways:

-

Loss of •OH (M-17): Cleavage of the carboxylic hydroxyl group to form an acylium ion.

-

Loss of H₂O (M-18): Often observed in molecules with acidic protons.

-

Loss of •COOH (M-45): Cleavage of the entire carboxyl group.

-

Loss of CO (M-28): Occurs after the initial loss of •OH.

Caption: Plausible EI fragmentation pathways.

Experimental Protocols

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual water peak does not obscure the aromatic region.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of ~16 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the lower natural abundance and sensitivity of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-coupled spectrum to observe H-F couplings. A spectral width of ~200 ppm is appropriate.

-

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a quartz NMR tube to avoid background signals from borosilicate glass.[9] Acquire a spectrum with a wide spectral width (~300 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard.

5.2. FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

5.3. Mass Spectrometry Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF or Orbitrap). A mass range of m/z 50-500 is appropriate.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) and compare it with the theoretical mass to confirm the elemental composition.

Conclusion

The combination of multi-nuclear NMR, IR, and MS provides a self-validating system for the complete structural characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR confirm the substitution pattern and electronic structure of the aromatic ring, while ¹¹B NMR verifies the integrity of the boronic acid moiety. IR spectroscopy provides rapid confirmation of the key carboxylic and boronic acid functional groups. Finally, high-resolution mass spectrometry confirms the molecular formula, providing ultimate confidence in the material's identity and purity for researchers and drug development professionals.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. [Link]

-

Nafie, L. A. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 116(31), 8244-8255. [Link]

-

Gierczyk, B., et al. (2016). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 54(12), 957-962. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763201, 4-Carboxy-3-fluorophenylboronic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. [Link]

-

Bar-Nahum, G., et al. (2016). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 14(3), 856-862. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

South Dakota State University. (n.d.). 11B NMR Chemical Shifts. [Link]

-

University of Sheffield. (n.d.). Boron NMR. [Link]

-

SpectraBase. (n.d.). 3-Fluorophenylboronic acid [11B NMR]. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Soong, R., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 5, 16101. [Link]

-

Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3479-3485. [Link]

-

De La Cruz, D. N. (2015). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Mass Spectrometry: Instrumentation, Interpretation, and Applications. [Link]

-

Chen, Y., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(22), 5431. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

PubChemLite. (n.d.). 4-carboxy-3-fluorophenylboronic acid (C7H6BFO4). [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Facey, G. (2017, August 11). Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

-

Zhang, J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(28), 5329-5332. [Link]

Sources

- 1. This compound | 872460-12-3 | TCI AMERICA [tcichemicals.com]

- 2. innospk.com [innospk.com]

- 3. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 9. Boron NMR [chem.ch.huji.ac.il]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Structural Elucidation of 3-Carboxy-4-fluorophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxy-4-fluorophenylboronic acid is a multifunctional building block of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and the intermolecular interactions that govern its assembly in the solid state. While a definitive, publicly deposited crystal structure for this specific molecule is not available as of this writing, this guide provides a comprehensive framework for its determination and analysis. We will explore the anticipated supramolecular chemistry based on established principles of boronic acids and carboxylic acids, present a detailed, field-proven protocol for single-crystal X-ray diffraction analysis, and discuss the interpretation of the resulting structural data. This document serves as both a predictive analysis and a practical workflow for researchers aiming to characterize this and similar molecular systems.

Introduction: The Structural Significance of a Multifunctional Modality

This compound presents a compelling case study in molecular architecture. It incorporates three key functional groups on a rigid phenyl scaffold:

-

A boronic acid group [-B(OH)₂], a versatile reactant in Suzuki-Miyaura cross-coupling reactions and a known binder of diols, such as those found in saccharides.

-

A carboxylic acid group [-COOH], a classic hydrogen-bond donor and acceptor, which strongly influences solubility, pKa, and receptor binding.

-

A fluorine atom, a common bioisostere for hydrogen that can modulate electronic properties, lipophilicity, and metabolic stability, and participate in non-covalent interactions.

The precise spatial arrangement of these groups, dictated by the crystal lattice, governs the compound's physical properties and its ability to interact with biological targets or form predictable supramolecular assemblies.[1][2] Understanding this crystal structure is therefore not merely an academic exercise but a critical step in rational drug design and the engineering of advanced organic materials.

Anticipated Supramolecular Chemistry: A Tale of Two Dimers

In the solid state, the crystal structure of this compound will be dominated by a network of strong hydrogen bonds. Phenylboronic acids and carboxylic acids are both well-known for their tendency to form robust, hydrogen-bonded dimers.[3][4]

-

Carboxylic Acid Dimer: The carboxylic acid group is highly likely to form the classic R₂²(8) homodimeric synthon, a motif of exceptional stability and predictability in crystal engineering.

-

Boronic Acid Dimer: The boronic acid group also readily forms a homodimer, creating a central eight-membered ring. Each dimer unit can then interact with adjacent dimers through additional hydrogen bonds.[3][5]

The key structural question is how these two powerful synthons will interact or compete. The presence of both functionalities on the same molecule could lead to several fascinating supramolecular arrangements, such as extended ribbons or sheets where boronic acid dimers are linked via carboxylic acid dimers, or more complex three-dimensional networks. The fluorine atom may further influence the packing arrangement through weak C–H···F interactions.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure is single-crystal X-ray diffraction (SCXRD).[6] This technique provides precise atomic coordinates, bond lengths, and bond angles.[7][8] The workflow from powder to final structure is a multi-step process requiring meticulous execution.

Step 1: Material Preparation and Crystal Growth

High-quality crystals are paramount for a successful diffraction experiment.

Protocol:

-

Purity Assurance: Ensure the starting material, this compound, is of high purity (>98%). If necessary, purify the compound by recrystallization or column chromatography.

-

Solvent Screening: The choice of solvent is critical.[9] Screen a range of solvents in which the compound is moderately soluble. Good candidates include ethanol, methanol, ethyl acetate, acetone, and mixtures with water.

-

Crystal Growth Technique (Slow Evaporation):

-

Prepare a nearly saturated solution of the compound in a chosen solvent or solvent system.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[9]

-

Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow, controlled evaporation of the solvent.

-

Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitor for crystal growth over several days to weeks. Patience is essential.[9]

-

Step 2: Data Collection via SCXRD

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges) is obtained, it can be analyzed.

Protocol:

-

Crystal Mounting: Carefully select and mount a single crystal on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[6]

-

Data Collection: The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected at different orientations. This process can take several hours.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to generate the final 3D structure.

Protocol:

-

Data Integration and Scaling: Software is used to integrate the raw diffraction spots, determine their intensities, and apply corrections for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and bond lengths/angles to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined.

The workflow for structure determination is summarized in the diagram below.

Caption: Experimental workflow for determining molecular crystal structures.

Data Interpretation and Key Structural Metrics

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure. Analysis should focus on the following key areas.

Crystallographic Data

This quantitative data provides the fundamental parameters of the crystal lattice. A hypothetical data table is presented below for illustrative purposes.

| Parameter | Expected Value / Information | Significance |

| Chemical Formula | C₇H₆BFO₄ | Confirms molecular composition. |

| Formula Weight | 183.93 g/mol | Basic molecular property.[10] |

| Crystal System | Monoclinic or Orthorhombic (likely) | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1, Pbca (likely) | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Volume (V) | ų | Volume of the unit cell. |

| Z | Integer (e.g., 2, 4, 8) | Number of molecules per unit cell. |

| Density (calculated) | g/cm³ | Macroscopic property derived from structural data. |

| R-factor (R1) | < 0.05 (for a good structure) | A measure of the agreement between the model and data. |

Molecular Geometry and Supramolecular Analysis

The primary goal is to understand how the molecules pack together. A visualization of the likely primary hydrogen bonding interactions is shown below.

Caption: Potential hydrogen-bonding synthons in the crystal lattice.

Analysis should involve:

-

Identification of Hydrogen Bonds: Systematically identify all hydrogen bonds (O-H···O, C-H···O, C-H···F) and quantify their geometries (donor-acceptor distance, angle).

-

Synthon Analysis: Determine whether the carboxylic acid and boronic acid groups form the expected homodimeric synthons.

-

Packing Diagrams: Generate and analyze packing diagrams to visualize how the dimeric units assemble into higher-order structures (e.g., chains, sheets, or 3D networks).

Conclusion

While the crystal structure of this compound has not yet been publicly reported, its determination is well within the capabilities of modern crystallographic techniques. The molecule is expected to exhibit a rich supramolecular chemistry dominated by robust hydrogen-bonded dimers of both its carboxylic and boronic acid functionalities. The detailed experimental and analytical workflow provided in this guide offers a clear and reliable path for researchers to elucidate this structure. The resulting data will be invaluable for advancing the application of this versatile compound in drug discovery, where structure-based design is paramount, and in the rational design of novel functional materials.

References